molecular formula C15H14N4O B11072154 N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B11072154
M. Wt: 266.30 g/mol
InChI Key: NXKNZKADONUEJV-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyridine carboxamide group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. The benzimidazole moiety is known for its bioactivity, and linking it to a pyridine carboxamide can enhance its binding affinity to various biological targets.

Medicine

Medically, this compound is explored for its potential as an anti-cancer agent. The benzimidazole ring system is a common pharmacophore in many drugs, and its combination with a pyridine carboxamide may offer unique therapeutic benefits.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in the fabrication of advanced materials.

Mechanism of Action

The mechanism by which N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The pyridine carboxamide group can enhance this binding through additional interactions, such as hydrogen bonding or π-π stacking. These interactions disrupt normal cellular processes, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide is unique due to its combination of a benzimidazole ring with a pyridine carboxamide group

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H14N4O/c20-15(11-4-3-8-16-10-11)17-9-7-14-18-12-5-1-2-6-13(12)19-14/h1-6,8,10H,7,9H2,(H,17,20)(H,18,19)

InChI Key

NXKNZKADONUEJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CN=CC=C3

Origin of Product

United States

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